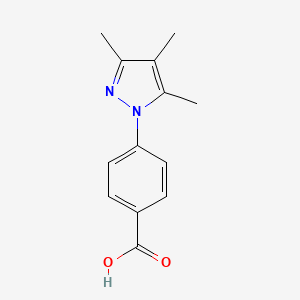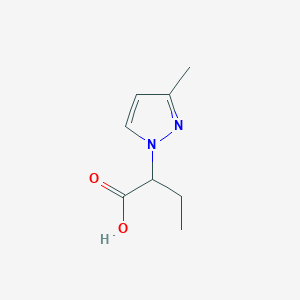
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the CAS Number: 1006459-57-9 . It has a molecular weight of 168.2 and its IUPAC name is 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is 1S/C8H12N2O2/c1-3-7(8(11)12)10-5-4-6(2)9-10/h4-5,7H,3H2,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a powder that is stored at room temperature . Its molecular weight is 168.2 .Aplicaciones Científicas De Investigación
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazole derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
-
Agrochemistry
-
Coordination Chemistry
- In coordination chemistry, pyrazoles are used due to their ability to form complexes with metal ions .
- For example, pyrazole-based ligands were synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
- The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
- The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
-
Organometallic Chemistry
-
Synthesis of Heterocycles
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- A special emphasis is placed on a thorough examination of response processes .
- Furthermore, the reasons for the increasing popularity of pyrazoles in several fields of science are examined .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Catalytic Processes
- Pyrazole-based ligands were synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
- The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
- The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
- The composition ratios of ligands and metal salts as well as the type of anion in the metal salt bring impacts to the formation of complexes .
-
Antifungal, Antimicrobial, and Antiviral Activities
- 1H-1,2,3-triazole-4-carboxylic acid derivatives, which are similar to pyrazole-based compounds, have been used for the synthesis of compounds that exhibited antifungal , antimicrobial activity against the mycobacterium tuberculosis strain H37Rv , and antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
-
Anticancer Activities
- These compounds have also shown anticancer activity against various cancer cell lines .
- (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci , antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , inhibitors of stearoyl-coenzyme delta-9 , as well as anticancer and antiviral agents .
-
Sustainable Construction of Differentially-Functionalized 1,2,4-Triazoles
-
Antileishmanial and Antimalarial Activities
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-4-6(2)9-10/h4-5,7H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMPPWGXFXCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-1-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

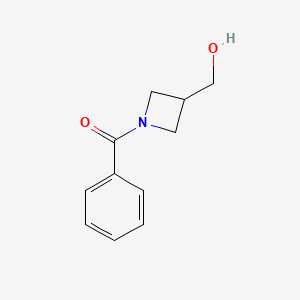
![2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2458485.png)
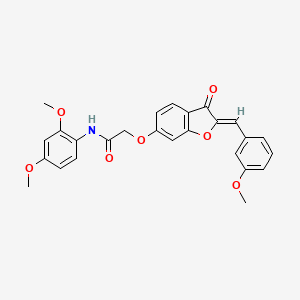
![ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2458490.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2458491.png)
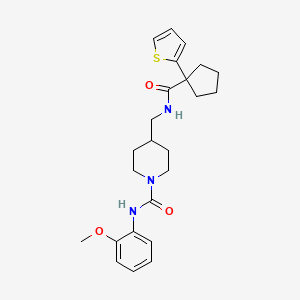
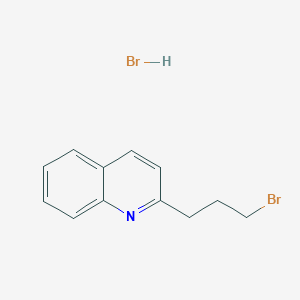
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide](/img/structure/B2458496.png)
![6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2458497.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2458498.png)
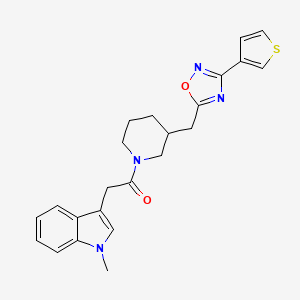
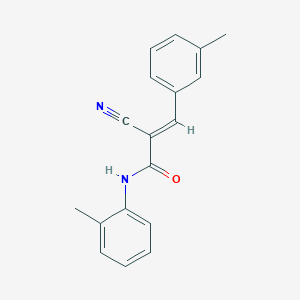
![Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B2458504.png)
